N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide
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Overview
Description
N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazinocarbonylmethyl group and a phenyl-acetamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide typically involves multiple steps. One common method includes the reaction of 2,4-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with phenylacetic acid chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dimethoxy-phenyl)ethan-1-amine: A related compound with similar structural features but different functional groups.
2,6-Dimethoxy-9-phenyl-1H-phenalen-1-one: Another compound with a dimethoxyphenyl group but a different core structure.
Uniqueness
N-[1-(2,4-Dimethoxy-phenyl)-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-phenyl-acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H23N3O4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide |
InChI |
InChI=1S/C20H23N3O4/c1-14(17-10-9-16(26-2)12-18(17)27-3)22-23-20(25)13-21-19(24)11-15-7-5-4-6-8-15/h4-10,12H,11,13H2,1-3H3,(H,21,24)(H,23,25)/b22-14+ |
InChI Key |
CELAYNUQCLKCFP-HYARGMPZSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CNC(=O)CC1=CC=CC=C1)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)CC1=CC=CC=C1)C2=C(C=C(C=C2)OC)OC |
solubility |
44.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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